

# Commercial Sourcing and Quality Control of High-Purity 4-Bromobenzylhydrazine: A Technical Guide

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## Compound of Interest

Compound Name: **4-Bromobenzylhydrazine**

Cat. No.: **B1284536**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity **4-Bromobenzylhydrazine**, a crucial reagent in pharmaceutical research and development. The guide details key specifications from commercial suppliers, outlines experimental protocols for quality control, and presents a visual workflow for analytical procedures.

## Commercial Supplier Overview

High-purity **4-Bromobenzylhydrazine** is available from a select number of specialized chemical suppliers. The quality and purity of the compound are paramount for its successful application in sensitive synthetic pathways. Below is a summary of a representative supplier, highlighting key product specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and analytical data.

Supplier	Product Name	CAS Number	Molecular Formula	Purity Specification	Analytical Method
Parchem	4-Bromobenzylhydrazine	45811-94-7	C7H9BrN2	Request Quote	Not Specified

Note: The purity of chemical reagents can vary between batches and suppliers. It is imperative to obtain a comprehensive CoA before use in critical applications.

## Experimental Protocols: Quality Control and Analysis

Ensuring the purity and identity of **4-Bromobenzylhydrazine** is a critical step before its use in research and drug development. The following are representative experimental protocols for the quality control analysis of this compound.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like **4-Bromobenzylhydrazine**.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA). The gradient program should be optimized to ensure the separation of the main peak from any potential impurities. A typical starting condition could be 30% acetonitrile, ramping to 95% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Accurately weigh approximately 10 mg of the **4-Bromobenzylhydrazine** sample and dissolve it in 10 mL of the mobile phase (initial conditions). Filter the solution through a 0.45  $\mu$ m syringe filter before injection.
- Analysis: Inject a known volume (e.g., 10  $\mu$ L) of the sample solution onto the column. The purity is calculated by the area percentage of the main peak relative to the total area of all

observed peaks.

## Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

Methodology:

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for hydrazine derivatives.
- Analysis: The sample, either directly infused or eluted from the HPLC column, is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule  $[M+H]^+$  of **4-Bromobenzylhydrazine** (expected  $m/z \approx 201.00$  and  $203.00$  due to the isotopic pattern of bromine).

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of the compound.

Methodology:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform ( $CDCl_3$ ) or dimethyl sulfoxide ( $DMSO-d_6$ ).
- Analysis: Dissolve a small amount of the sample in the deuterated solvent. Acquire  $^1H$  NMR and  $^{13}C$  NMR spectra. The chemical shifts, splitting patterns, and integration values in the  $^1H$  NMR spectrum, along with the chemical shifts in the  $^{13}C$  NMR spectrum, should be consistent with the known structure of **4-Bromobenzylhydrazine**.

## Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of commercially supplied **4-Bromobenzylhydrazine**.



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Caption: Quality Control Workflow for **4-Bromobenzylhydrazine**.

## Synthesis and Purification Overview

For researchers requiring custom synthesis or further purification, a general understanding of the synthetic route is beneficial. **4-Bromobenzylhydrazine** is typically synthesized from 4-bromobenzyl bromide. The process often involves the reaction of 4-bromobenzyl bromide with a protected hydrazine, followed by deprotection. Purification is commonly achieved through recrystallization or column chromatography.

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for rigorous, in-house quality control and validation.

Researchers should always consult the supplier's documentation and perform their own analytical testing to ensure the material is suitable for their specific application.

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